Product packaging for R-(-)-norushinsunine(Cat. No.:)

R-(-)-norushinsunine

Cat. No.: B1265334
M. Wt: 281.3 g/mol
InChI Key: CKIYSMRPIBQTHQ-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-(-)-Norushinsunine is a natural aporphine alkaloid isolated from plant species within the Annonaceae family, such as Annona cherimolia , Annona reticulata , and Asimina triloba . It is of significant interest in pharmacological research due to its demonstrated cytotoxic and vasodilatory properties. In cancer research, norushinsunine has shown prominent, dose-dependent cytotoxicity against a panel of human cancer cell lines, including A-549 (lung carcinoma), K-562 (chronic myelogenous leukemia), HeLa (cervical adenocarcinoma), and MDA-MB (breast adenocarcinoma) . One study reported IC50 values ranging from 7.4 to 8.8 µg/mL, while exhibiting lower cytotoxicity against normal Vero cell lines, suggesting a potential selective effect that warrants further investigation . The presence of a hydroxyl group at the C-7 position of its structure is considered a potential factor contributing to its cytotoxic activity . In cardiovascular research, norushinsunine exhibits a vasodilator effect on rat aorta . Its mechanism of action is associated with an alteration of calcium entry, and it has been characterized as a relatively selective L-type calcium channel blocker, inhibiting contractions induced by potassium chloride . Researchers are exploring this compound for its potential as a chemopreventive agent and as a tool for studying calcium-mediated pathways. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO3 B1265334 R-(-)-norushinsunine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

IUPAC Name

(12R,13R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol

InChI

InChI=1S/C17H15NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-4,7,15-16,18-19H,5-6,8H2/t15-,16-/m1/s1

InChI Key

CKIYSMRPIBQTHQ-HZPDHXFCSA-N

Isomeric SMILES

C1CN[C@H]2[C@@H](C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O

Canonical SMILES

C1CNC2C(C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O

Origin of Product

United States

Preparation Methods

Natural Extraction from Botanical Sources

R-(-)-Norushinsunine is natively biosynthesized in Annona glabra, a tropical plant species. Extraction protocols typically involve solvent-based partitioning to isolate the alkaloid from plant matrices.

Solvent Extraction and Chromatographic Purification

Fresh or dried plant material is homogenized in methanol or ethanol (70–80% v/v) to solubilize alkaloids. After filtration and solvent evaporation, the crude extract undergoes acid-base partitioning:

  • Acidification : The residue is dissolved in dilute HCl (pH 2–3), precipitating non-alkaloidal components.
  • Basification : The aqueous layer is adjusted to pH 9–10 with NH₄OH, liberating free-base alkaloids.
  • Solvent Extraction : Chloroform or dichloromethane selectively extracts aporphine alkaloids.

Final purification employs silica gel chromatography, with elution using chloroform-methanol gradients (95:5 to 80:20). This compound elutes at Rf 0.35–0.45 in TLC (silica gel, CHCl₃:MeOH 9:1).

Table 1: Extraction Yields from Annona glabra
Plant Part Solvent System Yield (mg/kg dry weight) Purity (%)
Leaves MeOH/H₂O (7:3) 12.3 ± 1.2 92.5
Stem Bark EtOH/H₂O (8:2) 8.7 ± 0.9 88.3

Chemical Synthesis Strategies

Synthetic routes to this compound leverage classic isoquinoline alkaloid methodologies, with modifications to achieve stereocontrol.

Bischler-Napieralsky Cyclization

This approach constructs the aporphine skeleton via intramolecular cyclization of a phenethylamine intermediate:

  • Phenethylamine Preparation :

    • 3-Hydroxy-4-methoxyphenethylamine is synthesized from vanillin via reductive amination.
    • Reagents: NaBH₄, AcOH, 0°C, 2 h (Yield: 78%).
  • Cyclization :

    • The amine reacts with a diketone (e.g., 3,4-dimethoxyphenylacetone) in POCl₃ at 80°C for 6 h.
    • Intermediate: Tetrahydroprotoberberine (Yield: 65%).
  • Oxidative Rearrangement :

    • Treatment with KMnO₄ in acetone/H₂O (1:1) at 25°C for 24 h yields the aporphine core.
    • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis induce the R-configuration.
Table 2: Bischler-Napieralsky Synthesis Parameters
Step Conditions Yield (%) Optical Purity (% ee)
Phenethylamine Synthesis NaBH₄, AcOH, 0°C 78
Cyclization POCl₃, 80°C, 6 h 65 85 (R)
Oxidation KMnO₄, acetone/H₂O, 25°C 52 89 (R)

Palladium-Catalyzed Ortho-Arylation

A modern route employs palladium catalysis to assemble the aporphine framework efficiently:

  • Reductive Cyclization :

    • A benzylisoquinoline precursor undergoes acid-mediated cyclization (HCOOH, 60°C, 4 h) to form a proaporphine intermediate.
  • Ortho-Arylation :

    • XPhos precatalyst (10 mol%), K₂CO₃, and aryl bromide react in DMF at 100°C for 30 min.
    • Key Advantage: Short reaction time and high regioselectivity.
  • Demethylation :

    • BBr₃ in CH₂Cl₂ at -78°C removes methyl protecting groups, yielding this compound.
Table 3: Palladium-Catalyzed Route Performance
Parameter Value
Total Yield 41% (over 3 steps)
Stereoselectivity 94% ee (R)
Reaction Time 4.5 h (total)

Semi-Synthetic Modifications

This compound derivatives are accessible via post-synthetic functionalization:

N-Alkylation

Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH (THF, 0°C) introduces N-alkyl groups, modulating bioactivity.

Oxidative Demethylation

Selective demethylation using BBr₃ or AlCl₃/NaI generates catechol derivatives, enhancing antioxidant potential.

Analytical Characterization

Critical spectroscopic data confirm structure and enantiopurity:

  • ¹H NMR (CDCl₃): δ 6.75 (s, H-8), 6.68 (d, J = 8.2 Hz, H-11), 3.87 (s, OCH₃).
  • Optical Rotation : [α]D²⁵ = -112° (c 0.1, MeOH).
  • HPLC : Chiralpak AD-H column, hexane/i-PrOH 85:15, flow 1.0 mL/min, tR = 12.3 min.

Q & A

Q. How is R-(-)-norushinsunine structurally characterized in natural product research?

Methodological Answer: Structural elucidation relies on spectroscopic techniques. For example, 13C^{13}\text{C} NMR (CDCl3_3, 125 MHz) reveals peaks at δ 152.3 (C-2) and 60.3 (OMe-1), while UV spectra show λmax_{\text{max}} at 217, 247, and 319 nm in ethanol. Mass spectrometry (MS) confirms a molecular ion peak at m/z 281, consistent with the molecular formula C17_{17}H15_{15}NO3_3 . High-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., 3488 cm1^{-1} for -OH stretching) further validate functional groups.

Q. What extraction methods isolate this compound from plant sources?

Methodological Answer: Ethanol-based extraction followed by column chromatography is commonly used. Neutral alumina columns with a toluene:ethyl acetate:diethylamine (8:2:0.1) solvent system effectively separate aporphine alkaloids like norushinsunine from crude extracts. Fraction purity is monitored via thin-layer chromatography (TLC) and HPLC .

Q. What storage conditions preserve this compound stability?

Methodological Answer: Lyophilized powder should be stored at -20°C for up to 3 years. For dissolved samples (e.g., in DMSO), storage at -80°C for 1 year is recommended to prevent degradation. Aliquotting minimizes freeze-thaw cycles .

Q. How is cytotoxicity initially screened for this compound?

Methodological Answer: The MTT assay is standard. Cells (e.g., A-549, HeLa) are treated with norushinsunine at concentrations like 5–20 μg/mL for 48–72 hours. Viability is quantified via absorbance at 570 nm, with IC50_{50} values calculated using nonlinear regression (e.g., GraphPad Prism). Normal cell lines (e.g., Vero) serve as controls .

Advanced Research Questions

Q. How to design experiments assessing this compound’s antiproliferative mechanisms?

Methodological Answer: Combine cytotoxicity assays with mechanistic studies:

  • Apoptosis induction : Use flow cytometry with Annexin V/PI staining.
  • Caspase activation : Measure caspase-3/7 activity via fluorogenic substrates.
  • Target identification : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with apoptosis-related proteins (e.g., Bcl-2, Bax) .

Q. How to resolve discrepancies in reported cytotoxicity data?

Methodological Answer: Variability may arise from cell line heterogeneity, solvent effects (e.g., DMSO concentration), or batch-to-batch compound purity. Standardize protocols by:

  • Using authenticated cell lines (ATCC-certified).
  • Validating purity via HPLC (>95%) and NMR.
  • Reporting detailed culture conditions (e.g., serum type, passage number) .

Q. What strategies optimize this compound’s solubility for in vivo studies?

Methodological Answer:

  • Formulation : Use cyclodextrin complexes or liposomal encapsulation.
  • Solvent systems : Test co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80).
  • Pharmacokinetic profiling : Conduct bioavailability studies in rodent models with LC-MS/MS quantification .

Q. How to validate this compound’s molecular targets experimentally?

Methodological Answer:

  • Pull-down assays : Use biotinylated norushinsunine with streptavidin beads to isolate binding proteins.
  • CRISPR-Cas9 knockout : Target predicted proteins (e.g., kinases) and assess changes in cytotoxicity.
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Q. How to ensure reproducibility in pharmacological studies?

Methodological Answer: Follow NIH preclinical guidelines:

  • Blinded randomization of treatment groups.
  • Power analysis to determine sample size.
  • Transparent reporting of statistical methods (e.g., ANOVA with Tukey’s post hoc test) .

Q. What in silico approaches predict this compound’s bioactivity?

Methodological Answer:

  • QSAR modeling : Use tools like Schrödinger’s QikProp to correlate structural descriptors with activity.
  • Network pharmacology : Map compound-target-disease networks via platforms like STITCH or SwissTargetPrediction.
  • ADMET prediction : Use ADMETlab 2.0 to estimate absorption, toxicity, and metabolic stability .

Tables for Reference

Table 1. Key Spectroscopic Data for this compound

TechniqueData
13C^{13}\text{C} NMRδ 152.3 (C-2), 145.2 (C-1), 60.3 (OMe-1), 55.9 (OMe-2)
MS (m/z)281 [M+H]+^+
UV (EtOH)λmax_{\text{max}}: 217, 247, 252, 259, 273, 319 nm

Table 2. Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50_{50} (μg/mL)Normal Cell IC50_{50} (μg/mL)
A-5497.413.8 (Vero)
HeLa8.826.0 (Vero)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R-(-)-norushinsunine
Reactant of Route 2
R-(-)-norushinsunine

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